{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride
Overview
Description
{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride is a chemical compound that features a pyridine ring and an isoxazole ring connected by a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the pyridine ring. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The pyridine ring can be introduced through a nucleophilic substitution reaction. The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, isoxazoline derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Pyrazole derivatives: These compounds also feature a five-membered ring with nitrogen atoms and are used in various pharmaceutical applications.
Uniqueness
{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride is unique due to the combination of the pyridine and isoxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7;;/h1-4,6H,5,10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPBXGFSPGNRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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